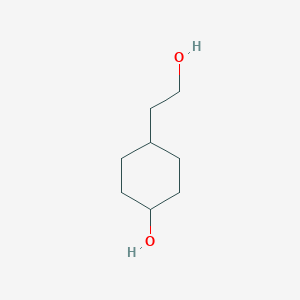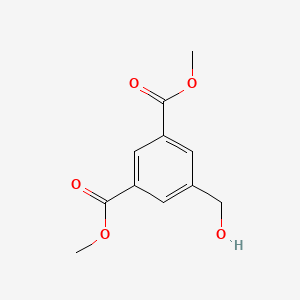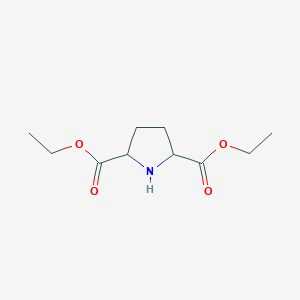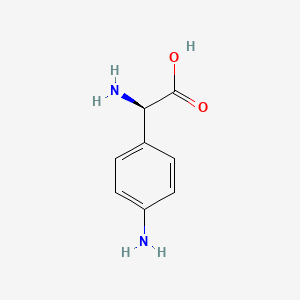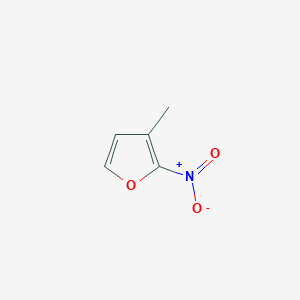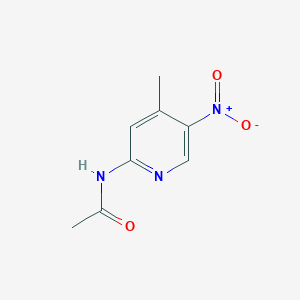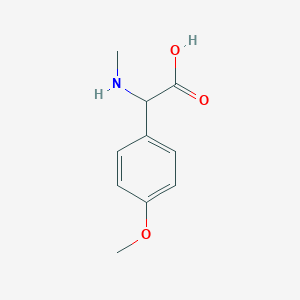
5-Iodonaphthalen-1-ol
Vue d'ensemble
Description
5-Iodonaphthalen-1-ol is a chemical compound with the CAS Number: 61735-56-6 and a molecular weight of 270.07 . It is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of 5-Iodonaphthalen-1-ol involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in toluene at 20℃ for 0.5h in an inert atmosphere .Physical And Chemical Properties Analysis
5-Iodonaphthalen-1-ol is a yellow to brown solid at room temperature . It has a molecular weight of 270.07 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Iodonaphthalen Derivatives Synthesis
Iodonaphthalen derivatives, including 5-Iodonaphthalen-1-ol, have been synthesized through various chemical processes. For instance, a study demonstrated the iodobenzannulation of yne-allenones to selectively access 4-iodonaphthalen-1-ols, which could serve as coupling reagents in further chemical reactions (Li et al., 2018). Another research focused on the regioselective synthesis of substituted naphthalenes using iodonium ions and o-alkynyl-substituted carbonyl compounds, leading to 1-iodonaphthalene derivatives (Barluenga et al., 2003).
Photophysics and Photodissociation Dynamics
The photophysics and photodissociation dynamics of 1-iodonaphthalene have been explored in studies such as the one conducted by Montero et al. (2010), which examined ultrafast relaxation and dissociation channels in 1-iodonaphthalene using femtosecond pump-probe mass spectrometry (Montero et al., 2010).
Reaction Mechanisms with Radicals
Research into the reactions of 1-naphthyl radicals with acetylene and ethylene, using 1-iodonaphthalene as the radical source, has been carried out. These studies provide insights into the reaction mechanisms and potential energy surfaces involved in such processes (Lifshitz et al., 2009).
Electrochemical Studies
The electrochemical behavior of 1-halonaphthalenes with electrogenerated compounds was studied, highlighting reactions like substitution and the release of iodide ions (Faux et al., 2007).
Nonlinear Optical Properties
1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, a compound related to 5-Iodonaphthalen-1-ol, was analyzed for its nonlinear optical properties. The study involved both experimental techniques and quantum chemical computations, indicating potential applications in optoelectronics and photonics (Sreenath et al., 2018).
Photochemistry and Atmospheric Implications
The photochemistry of 1-nitronaphthalene, which can be linked to 5-Iodonaphthalen-1-ol, was studied as a potential source of singlet oxygen and radical species in atmospheric waters. This research provides insights into the environmental implications of such compounds (Brigante et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5-iodonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGOKRRRCVJVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491408 | |
| Record name | 5-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodonaphthalen-1-ol | |
CAS RN |
61735-56-6 | |
| Record name | 5-Iodo-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61735-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
